molecular formula C14H10N2OS B12891988 N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine CAS No. 37853-21-7

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine

Cat. No.: B12891988
CAS No.: 37853-21-7
M. Wt: 254.31 g/mol
InChI Key: MCXFSKUTQLANCS-XNTDXEJSSA-N
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Description

N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a benzylidene group and a thiophene moiety Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzylidene group or the thiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring or the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its combination of a benzylidene group, a thiophene moiety, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

37853-21-7

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+

InChI Key

MCXFSKUTQLANCS-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3

Origin of Product

United States

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